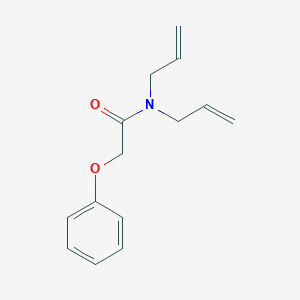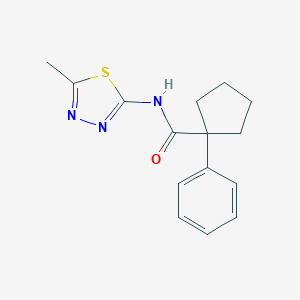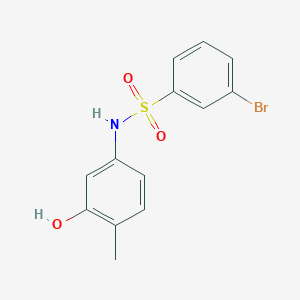
Cambridge id 6236998
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cambridge id 6236998 is a synthetic compound that is being studied for its potential medical applications. It is a member of the class of compounds known as benzimidazoles, which have been shown to have various biological activities. In
Mécanisme D'action
The exact mechanism of action of Cambridge id 6236998 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and survival. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
Cambridge id 6236998 has been shown to have several biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cambridge id 6236998 in lab experiments is its high potency and selectivity for certain enzymes. This allows for precise targeting of specific pathways and processes. However, one limitation is that it may not accurately reflect the complexity of biological systems in vivo, as it is often studied in isolated cells or animal models.
Orientations Futures
There are several potential future directions for research on Cambridge id 6236998. One area of interest is its potential as a combination therapy with other anticancer agents, as it has been shown to enhance the effectiveness of certain chemotherapy drugs. Another direction is the exploration of its anti-inflammatory properties, as it may have potential for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of Cambridge id 6236998.
Méthodes De Synthèse
The synthesis of Cambridge id 6236998 involves several steps, starting with the reaction of 2-amino-5-nitrobenzimidazole with ethyl 2-bromoacetate. This is followed by the reduction of the nitro group to an amino group, and then the reaction with 2-chloro-1,3-dimethylimidazolinium chloride to form the final product. The synthesis has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
Cambridge id 6236998 has been studied for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the growth of cancer cells in animal models. In addition, Cambridge id 6236998 has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Propriétés
Nom du produit |
Cambridge id 6236998 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-phenoxy-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C14H17NO2/c1-3-10-15(11-4-2)14(16)12-17-13-8-6-5-7-9-13/h3-9H,1-2,10-12H2 |
Clé InChI |
QRTKVRATBKSIDT-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
SMILES canonique |
C=CCN(CC=C)C(=O)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)

![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![N-[4-(dimethylamino)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B263064.png)


![N-[4-(diethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263070.png)

